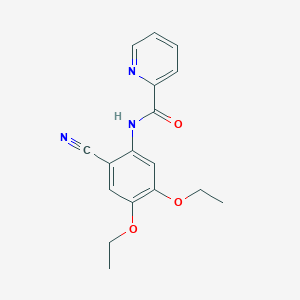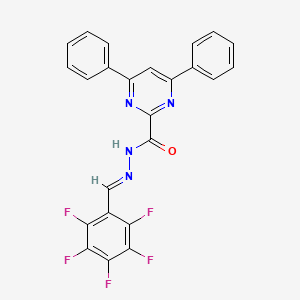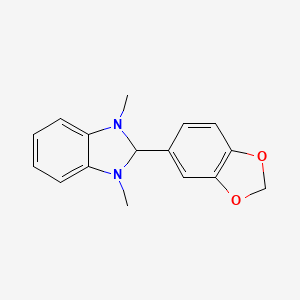
N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential biological activities. This compound belongs to the class of pyrazole carboxamides, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole carboxamides typically involves the reaction of appropriate hydrazines with carbon electrophiles to form the pyrazole core, followed by acylation to introduce the carboxamide functionality. For instance, compounds similar to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide have been synthesized through regiospecific reactions, demonstrating the importance of precise control over the reaction conditions to achieve the desired product (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring substituted with various functional groups that significantly influence the compound's chemical properties and biological activity. Crystallographic studies provide detailed insights into the molecular geometry, confirming the structure and aiding in understanding the compound's interaction mechanisms (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Antagonists
Diaryl dihydropyrazole-3-carboxamides, structurally similar to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide, have been synthesized and evaluated for their antiobesity activity related to CB1 receptor antagonism. These compounds have shown significant body weight reduction in vivo, attributed to their CB1 antagonistic activity, and exhibited favorable pharmacokinetic profiles. Molecular modeling studies also demonstrated interactions with the CB1 receptor similar to known antagonists (Srivastava et al., 2007).
Molecular Interaction Studies
Research into the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar core structure) with the CB1 cannabinoid receptor has provided insights into the conformational preferences and pharmacophore models for cannabinoid receptor ligands. This includes studies on the binding affinities and structure-activity relationships (SAR) of these compounds (Shim et al., 2002).
Enzyme Inhibitory Activities
Compounds structurally related to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide have been designed, synthesized, and evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies contribute to understanding the potential therapeutic applications of such compounds in treating conditions related to enzyme dysregulation (Cetin et al., 2021).
Anti-Inflammatory Applications
Research into pyrazoline derivatives containing 4-morpholinophenyl moiety, closely related to the compound , has explored their potential anti-inflammatory activities. This research helps in understanding how structural modifications in such compounds can enhance their therapeutic potential for treating inflammation-related disorders (Khalil, 2011).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-2-1-3-12(10-11)17-15(22)20-5-4-13(18-20)14(21)19-6-8-23-9-7-19/h1-5,10H,6-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVXJUDJHRGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)